N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)benzo[d]thiazole-6-carboxamide
CAS No.:
Cat. No.: VC16565498
Molecular Formula: C18H15N5O3S3
Molecular Weight: 445.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15N5O3S3 |
|---|---|
| Molecular Weight | 445.5 g/mol |
| IUPAC Name | N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-1,3-benzothiazole-6-carboxamide |
| Standard InChI | InChI=1S/C18H15N5O3S3/c1-2-16-21-22-18(28-16)23-29(25,26)13-6-4-12(5-7-13)20-17(24)11-3-8-14-15(9-11)27-10-19-14/h3-10H,2H2,1H3,(H,20,24)(H,22,23) |
| Standard InChI Key | VKNHBHPNUYUHFY-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4 |
Introduction
Structural Characteristics and Molecular Design
The compound’s structure integrates three key components:
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5-Ethyl-1,3,4-thiadiazole: A sulfur- and nitrogen-containing heterocycle known for its electron-withdrawing properties and role in enhancing metabolic stability .
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Sulfamoyl bridge: A functional group that facilitates hydrogen bonding with enzymatic targets, particularly cyclooxygenase (COX) isoforms .
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Benzothiazole-6-carboxamide: A planar aromatic system with demonstrated anticancer and antimicrobial activities .
The molecular formula is C₁₉H₁₆N₆O₃S₂, with a calculated molar mass of 464.51 g/mol. Key structural features include:
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Thiadiazole ring: Stabilizes via delocalized π-electrons, enabling interactions with hydrophobic enzyme pockets.
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Sulfonamide group: Positions the molecule for selective COX-II inhibition by mimicking natural substrates .
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Benzothiazole carboxamide: Enhances DNA intercalation potential and microbial membrane disruption .
Biological Activity Profiles of Structural Analogs
| Compound | COX-II IC₅₀ (μM) | Selectivity (COX-II/COX-I) | Reference |
|---|---|---|---|
| THZD1 | 1.9 | 12.6 | |
| THZD2 | 2.3 | 9.8 | |
| Celecoxib | 1.33 | 7.5 |
The target compound’s sulfamoylphenyl group is structurally congruent with THZD1/THZD2, suggesting comparable COX-II affinity .
Antimicrobial and Antiviral Efficacy
Benzothiazole-thiadiazole hybrids demonstrate broad-spectrum activity:
| Compound | Pathogen | Inhibition (%) | Concentration (μg/mL) | Reference |
|---|---|---|---|---|
| 5k | Xanthomonas oryzae (Xoo) | 52.4 | 100 | |
| 5a | Ralstonia solanacearum | 71.6 | 100 | |
| 5i | Tobacco Mosaic Virus (TMV) | 79.5 (protective) | 100 |
The carboxamide moiety in the target compound may enhance membrane permeability, potentially exceeding these efficacy metrics .
Molecular Docking and Mechanistic Insights
COX-II Binding Dynamics
Docking studies of analogous sulfonamide-thiadiazoles reveal:
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Hydrogen bonding between the sulfamoyl group and Tyr385/Ser339 residues .
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Hydrophobic interactions of the ethyl group with Val349 and Leu352 .
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Binding energy: −16.8 kcal/mol for THZD2 vs. −15.9 kcal/mol for Celecoxib .
DNA Topoisomerase Inhibition
Benzothiazole carboxamides intercalate into DNA, inducing strand breaks via topoisomerase I/II inhibition . Quantum mechanical calculations suggest a binding free energy of −9.2 kcal/mol for similar structures .
Future Research Directions
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In vivo efficacy studies: Prioritize murine models of inflammation and infection.
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Formulation development: Nanoencapsulation to enhance oral bioavailability.
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Structure-activity relationship (SAR): Systematic modification of the ethyl and carboxamide substituents.
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